molecular formula C11H14O B8320290 2-ethyl-3,4-dihydro-2H-chromene

2-ethyl-3,4-dihydro-2H-chromene

Cat. No.: B8320290
M. Wt: 162.23 g/mol
InChI Key: CTHZQSCBKROLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-3,4-dihydro-2H-chromene is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-ethyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C11H14O/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-6,10H,2,7-8H2,1H3

InChI Key

CTHZQSCBKROLEN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=CC=CC=C2O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

MeMgBr (45.6 mL, 137 mmol, 3M in ether) was added to a mixture of the title compound from Step 2 (13.5 g, 45.6 mmol) and CuBr-Me2S (1.61 g, 7.74 mmol) in THF (150 mL) at −5° C. The reactions was stirred at rt for 2 h. It was then poured onto a solution of NH4Cl (55 g, 1.04 mol) in water (200 mL) and extracted with DCM (3×150 mL). The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound (6.66 g, 90%) as a brown oil. 1H NMR (400 MHz, CDCl3): δ 7.09-7.02 (m, 2H), 6.82-6.78 (m, 2H), 3.93-3.87 (m, 1H), 2.84-2.72 (m, 2H), 2.02-1.96 (m, 1H), 1.81-1.61 (m, 3H), 1.04 (t, J=7.2 Hz, 3H).
Quantity
45.6 mL
Type
reactant
Reaction Step One
Name
title compound
Quantity
13.5 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr Me2S
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
55 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
90%

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